PKI 166 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potent EGFR-kinase inhibitor (IC50 = 0.7 nM). Displays >3000-fold selectivity against a panel of serine/threonine kinases. Reduces metastasis and angiogenesis in a mouse model of pancreatic cancer. Antihypertensive and orally bioavailable.
Aplicaciones Científicas De Investigación
Redox Signaling and Apoptosis in Epidermoid Carcinoma
PKI 166 hydrochloride is noted for its ability to induce redox signaling and apoptosis in epidermoid carcinoma. The drug demonstrates cytotoxic effects by inhibiting cell proliferation and triggering apoptosis. Key mechanisms include the induction of p53 and caspase pathways, leading to apoptosis and inhibiting metastatic properties of cells (Das et al., 2012).
Therapy of Human Pancreatic Carcinoma
PKI 166 has been investigated for its role in treating human pancreatic carcinoma. It significantly inhibits the phosphorylation of the epidermal growth factor receptor (EGFR), thereby reducing tumor growth and metastasis. It also shows synergy with other drugs like gemcitabine, enhancing its therapeutic efficacy (Solórzano et al., 2001).
Inhibition of Renal Cell Carcinoma Growth in Bone
Studies have shown that PKI 166 can inhibit the growth of renal cell carcinoma in bones, a common site for metastasis in RCC patients. The drug's ability to block EGF-R signaling is crucial for its effect on tumor cells and associated endothelial cells (Weber et al., 2003).
Monitoring Antiproliferative Responses in Mice
PKI 166’s effects can be monitored using PET imaging with 3'-deoxy-3'-18F-fluorothymidine, which reflects the drug’s antiproliferative impact. This method provides a noninvasive way to measure tumor cell proliferation during treatment (Waldherr et al., 2005).
Effects on Human Prostate Cancer Xenografts
In human prostate cancer, PKI 166 effectively inhibits growth, especially in the transition from androgen-dependent to androgen-independent growth. It impacts extracellular signal-regulated kinase activation, playing a significant role in prostate cancer biology (Mellinghoff et al., 2002).
Blockade of Growth Factor Signaling in Pancreatic Cancer
PKI 166, combined with other tyrosine kinase inhibitors and chemotherapy, significantly reduces pancreatic tumor growth and metastasis by decreasing angiogenesis and promoting apoptosis (Baker et al., 2002).
Therapeutic Effects on Prostate Cancer Bone Metastasis
The drug's ability to block EGF-R signaling offers significant therapeutic effects against prostate cancer bone metastasis. It reduces tumor incidence and size, impacting both tumor and endothelial cells (Kim et al., 2003).
General Function as an EGFR/HER1/HER2 Inhibitor
PKI 166 is recognized as an inhibitor of the epidermal growth factor receptor family, demonstrating anti-tumor activity by inhibiting HER1 and HER2 tyrosine kinases, thus affecting tumor growth and metastasis (2020).
Cardiovascular and Renal Effects
PKI 166 has shown potential in cardiovascular protection without significant effects on kidney functions in certain hypertensive models, indicating its application in cardiovascular disorders (Ulu et al., 2013).
Attenuation of Kidney Enlargement in Diabetes
In experimental diabetes, PKI 166 has been observed to attenuate kidney enlargement, an early feature of the disease, by impacting the EGF-EGF receptor axis. This suggests its role in early diabetes-related kidney growth (Wassef et al., 2004).
Propiedades
Fórmula molecular |
C20H18N4O.HCl |
---|---|
Peso molecular |
366.84 |
Sinónimos |
4-[4-[[(1R)-1-Phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.